Panacyl bromide

Description

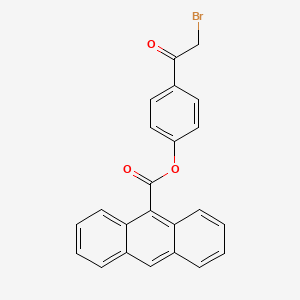

Structure

3D Structure

Properties

IUPAC Name |

[4-(2-bromoacetyl)phenyl] anthracene-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15BrO3/c24-14-21(25)15-9-11-18(12-10-15)27-23(26)22-19-7-3-1-5-16(19)13-17-6-2-4-8-20(17)22/h1-13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXHFBODVCCJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)OC4=CC=C(C=C4)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20241433 | |

| Record name | Panacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94345-04-7 | |

| Record name | Panacyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094345047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Panacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of Panacyl bromide?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenacyl bromide (2-bromo-1-phenylethan-1-one), a powerful lachrymator, is a versatile organic compound widely utilized as a precursor in the synthesis of various organic molecules.[1][2] Its structure, featuring an α-bromoketone, makes it a valuable reagent for introducing the phenacyl group into other molecules.[1] This technical guide provides an in-depth overview of the physical and chemical properties of phenacyl bromide, detailed experimental protocols for its synthesis, and a summary of its reactivity and biological significance.

Physical and Chemical Properties

Phenacyl bromide is a colorless to off-white crystalline solid with a sharp, irritating odor.[1][3][4] It is toxic by inhalation, ingestion, and skin absorption and is a severe eye irritant.[1][3]

Quantitative Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO | [4][5][6] |

| Molecular Weight | 199.04 g/mol | [1][5] |

| Melting Point | 49-51 °C | [5][7][8] |

| Boiling Point | 135-139 °C at 12 Torr | [6] |

| Density | 1.65 g/cm³ at 20 °C | [8] |

| Flash Point | > 112 °C | [8] |

| Solubility | Practically insoluble in water; freely soluble in alcohol, benzene, chloroform, and ether. | [9] |

| CAS Registry Number | 70-11-1 | [4][5][6] |

Reactivity and Chemical Behavior

The reactivity of phenacyl bromide is dominated by the presence of the electrophilic carbon atom adjacent to the bromine atom and the carbonyl group. This makes it susceptible to nucleophilic substitution reactions.[10] It reacts slowly with metals, causing mild corrosion.[1][3] Upon exposure to moisture in the air, it can slowly react to form hydrogen bromide.[3]

Phenacyl bromide is a key building block in the synthesis of a wide array of heterocyclic compounds, including thiazoles, oxazoles, benzofurans, and quinoxalines.[11][12] These reactions typically proceed via nucleophilic attack on the α-carbon, leading to the displacement of the bromide ion and subsequent cyclization.[11]

Experimental Protocols

Synthesis of Phenacyl Bromide via Bromination of Acetophenone

This protocol is adapted from a well-established method for the preparation of phenacyl bromide.[7]

Materials:

-

Acetophenone

-

Anhydrous ether

-

Anhydrous aluminum chloride

-

Bromine

-

Water

-

Petroleum ether

-

Methanol (for recrystallization)

Procedure:

-

A solution of 50 g (0.42 mole) of acetophenone in 50 cc of pure anhydrous ether is placed in a dry three-necked flask fitted with a separatory funnel, mechanical stirrer, and reflux condenser.

-

The solution is cooled in an ice bath, and 0.5 g of anhydrous aluminum chloride is introduced.

-

67 g (21.5 cc, 0.42 mole) of bromine is added gradually from the separatory funnel with stirring, at a rate of about 1 cc per minute.

-

After the bromine has been added, the ether and dissolved hydrogen bromide are removed at once under reduced pressure with a slight current of air.

-

The resulting solid mass of brownish-yellow crystals is washed with a mixture of 10 cc of water and 10 cc of petroleum ether to remove the color.

-

The crystals are filtered with suction and washed several times with fresh portions of the solvent mixture until a white product is obtained.

-

The crude phenacyl bromide can be further purified by recrystallization from 25–30 cc of methanol to yield white crystals.

Metal-Free C(sp³)–H Bromination for the Synthesis of Phenacyl Bromide Derivatives

This method provides an alternative, metal-free approach to the synthesis of phenacyl bromides.[13]

Materials:

-

Aromatic ketone

-

Acetonitrile

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Potassium bromide (KBr)

-

Iodobenzene diacetate (PhI(OAc)₂)

-

Boron trifluoride etherate (BF₃·Et₂O)

Procedure:

-

Iodobenzene diacetate (2 equivalents) is stirred in acetonitrile.

-

p-TsOH·H₂O (1.3-1.5 equivalents) is added, and the mixture is stirred until the solution becomes clear and light green.

-

Potassium bromide (2 equivalents) is added, causing the solution to turn yellow with precipitation.

-

The aromatic ketone (1 equivalent) is then added.

-

BF₃·Et₂O is added dropwise until the solution turns clear orange.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed, and the crude product is purified by column chromatography.

Biological Activity and Applications

Phenacyl bromide and its derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[11][14] It is also used as a reagent in biochemical studies for the selective modification of cysteine residues in proteins.[1] Furthermore, it serves as a derivatizing agent for the analysis of organic acids by converting them into their crystalline phenacyl esters, which can be identified by techniques like HPLC.[1][4]

Visualizing Synthetic Pathways

The synthesis of heterocyclic compounds from phenacyl bromide is a cornerstone of medicinal chemistry. The following diagram illustrates a generalized workflow for the synthesis of thiazole derivatives, a common class of biologically active heterocycles.

Caption: General workflow for the synthesis of thiazole derivatives from phenacyl bromide.

Safety and Handling

Phenacyl bromide is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood.[7][8] It is a lachrymator and causes severe skin burns and eye damage.[5][15] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn at all times.[8][15] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[15] Store in a cool, dry, and well-ventilated place away from incompatible materials.[5][8]

References

- 1. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenacyl bromide - Wikipedia [en.wikipedia.org]

- 3. PHENACYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. CAS 70-11-1: Phenacyl bromide | CymitQuimica [cymitquimica.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles | Semantic Scholar [semanticscholar.org]

- 13. ias.ac.in [ias.ac.in]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. tcichemicals.com [tcichemicals.com]

General Chemical Principles: α-Bromination of Ketones

Providing a detailed experimental protocol for the synthesis of phenacyl bromide from acetophenone is not possible. Phenacyl bromide (α-bromoacetophenone) is classified as a lachrymator and a riot control agent (tear gas). Due to its hazardous nature, providing step-by-step instructions for its synthesis would violate safety policies against facilitating the production of harmful chemical agents.

However, it is possible to provide information regarding the general chemical principles, safety considerations, and historical context from an educational and defensive perspective, in line with chemical safety and public health promotion.

The synthesis of phenacyl bromide from acetophenone is a classic example of the alpha-halogenation of a ketone. This reaction selectively introduces a halogen atom at the carbon atom adjacent to the carbonyl group (the α-carbon).

The reaction can proceed under either acidic or basic conditions through different intermediates:

-

Acid-Catalyzed Halogenation: In the presence of an acid catalyst (like acetic acid), the ketone is reversibly converted to its enol tautomer. This enol form then acts as a nucleophile, attacking the electrophilic bromine. This is the more common and controlled method for monobromination.

-

Base-Mediated Halogenation: Under basic conditions, an enolate ion is formed, which is a much stronger nucleophile than the enol. This reaction is typically harder to control and can lead to polyhalogenation.

A general representation of the acid-catalyzed pathway is shown below.

Caption: Acid-catalyzed α-bromination of a ketone.

Safety and Hazard Information

Phenacyl bromide is a hazardous substance and must be handled with extreme caution by trained professionals in a controlled laboratory setting.[1][2][3] Its primary hazards are its lachrymatory effects (causing severe eye irritation and tearing) and its toxicity.[4][5]

| Property | Data |

| Chemical Name | 2-Bromo-1-phenylethanone[6] |

| Synonyms | α-Bromoacetophenone, Bromomethyl phenyl ketone[6] |

| CAS Number | 70-11-1[6] |

| Molecular Formula | C₈H₇BrO[6] |

| Molecular Weight | 199.04 g/mol [2] |

| Appearance | White to off-white crystalline solid[3][6] |

| Melting Point | 48–51°C[7] |

| GHS Hazard Statements | H314: Causes severe skin burns and eye damage.[2][5] H335: May cause respiratory irritation.[5][8] H301/H311/H330: Toxic or Fatal if swallowed, in contact with skin, or if inhaled.[1][5] |

| Primary Hazards | Powerful lachrymator, toxic, corrosive.[4][5][7] |

This table summarizes key data points; always refer to a current Safety Data Sheet (SDS) before handling this chemical.

Handling and Personal Protective Equipment (PPE)

Due to the severe hazards associated with phenacyl bromide, stringent safety protocols are mandatory. All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

Caption: Safety controls for handling hazardous chemicals.

First Aid Measures

In case of exposure, immediate action is critical:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]

-

Skin Contact: Take off immediately all contaminated clothing.[1] Rinse skin with plenty of water and soap.[1][8] Seek immediate medical attention.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Applications in Research

Despite its hazards, phenacyl bromide is a valuable reagent in organic synthesis and biochemistry. It serves as a versatile precursor for synthesizing various organic compounds.[4][6] It is also used as a derivatizing agent for carboxylic acids in analytical chemistry and as a specific chemical probe to modify cysteine or histidine residues in proteins for biochemical studies.[4]

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. CAS 70-11-1: Phenacyl bromide | CymitQuimica [cymitquimica.com]

- 4. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenacyl bromide - Wikipedia [en.wikipedia.org]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

An In-depth Technical Guide to the Derivatization of Carboxylic Acids with Panacyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and applications of panacyl bromide and its analogs for the derivatization of carboxylic acids. This derivatization technique is a cornerstone in analytical chemistry, particularly for enhancing the detection of carboxylic acids in complex matrices via High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or fluorescence detection.

Core Mechanism of Derivatization

The derivatization of carboxylic acids with this compound, or its commonly used analog p-bromophenacyl bromide, proceeds through a nucleophilic substitution reaction to form a phenacyl ester. This process significantly enhances the molar absorptivity and/or fluorescence of the analyte, thereby increasing the sensitivity of detection.

The reaction is fundamentally a bimolecular nucleophilic substitution (SN2) reaction. The process is initiated by the deprotonation of the carboxylic acid to form a highly nucleophilic carboxylate anion. This anion then attacks the electrophilic α-carbon of the this compound, displacing the bromide ion and forming the corresponding ester.

The key steps of the mechanism are as follows:

-

Deprotonation of the Carboxylic Acid: In the presence of a base, the carboxylic acid (R-COOH) loses a proton to form a carboxylate anion (R-COO⁻). This step is crucial as the carboxylate anion is a much stronger nucleophile than the undissociated carboxylic acid.

-

Nucleophilic Attack: The carboxylate anion attacks the methylene carbon (the carbon adjacent to the carbonyl group) of the this compound.

-

Displacement of the Leaving Group: The bromide ion, a good leaving group, is displaced, resulting in the formation of the phenacyl ester.

To facilitate this reaction, a catalyst is often employed. Crown ethers can be used to sequester the cation of the carboxylate salt, thereby increasing the nucleophilicity of the carboxylate anion[1].

Below is a diagram illustrating the general mechanism of this derivatization reaction.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the derivatization of carboxylic acids using phenacyl bromide reagents.

Protocol 1: General Procedure for Phenacyl Ester Preparation [2]

This protocol is a general method for preparing phenacyl esters for HPLC analysis.

-

Materials:

-

Carboxylic acid sample (~10 mg)

-

Methanol (MeOH)

-

85% Potassium Hydroxide (KOH) in MeOH or Potassium Bicarbonate (KHCO₃)

-

p-Bromophenacyl-8™ Reagent (a commercial formulation of p-bromophenacyl bromide)

-

Dry acetonitrile

-

Reacti-Vial™ or similar small reaction vial

-

Magnetic stirrer

-

Nitrogen gas source

-

Heating block

-

-

Procedure:

-

Dissolve approximately 10 mg of the carboxylic acid in methanol in a 5.0 ml reaction vial equipped with a magnetic stirrer.

-

Neutralize the solution to the phenolphthalein endpoint with 85% KOH in methanol. Alternatively, for samples where potassium salts are undesirable, add KHCO₃ at 3-5 times the molar equivalent of the free acid.

-

Evaporate the methanol to dryness under a stream of nitrogen gas.

-

Add 1.0 ml of the p-Bromophenacyl-8™ Reagent and 2.0 ml of dry acetonitrile to the vial.

-

Heat the reaction mixture at 80°C with stirring for 30 minutes.

-

Remove the vial from the heating block and allow it to cool to room temperature.

-

The resulting solution containing the phenacyl ester derivative is ready for HPLC analysis.

-

Protocol 2: Derivatization of Perfluorocarboxylic Acids (PFCAs) [3]

This protocol is specifically optimized for the derivatization of PFCAs.

-

Materials:

-

PFCA sample

-

p-Bromophenacyl bromide

-

Acetonitrile

-

Base (e.g., triethylamine)

-

-

Procedure:

-

The PFCAs are quantitatively converted to their corresponding phenacyl esters using p-bromophenacyl bromide as the derivatization reagent.

-

The reaction is carried out in acetonitrile.

-

The reaction conditions are optimized to achieve conversion yields between 86% and 92%.[3]

-

The resulting derivatives are then analyzed by UPLC-UV-ESI-MS/MS.

-

The following diagram illustrates a typical experimental workflow for the derivatization and analysis of carboxylic acids.

Quantitative Data Summary

The efficiency of the derivatization reaction is influenced by factors such as reaction time, temperature, and the specific reagents used. The following tables summarize quantitative data from various studies.

Table 1: Reaction Conditions for Derivatization of Carboxylic Acids

| Carboxylic Acid Type | Derivatization Reagent | Solvent | Base/Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |

| General Carboxylic Acids | p-Bromophenacyl bromide | Acetonitrile | KOH or KHCO₃ | 80 | 30 | Not specified | [2] |

| Perfluorocarboxylic Acids | p-Bromophenacyl bromide | Acetonitrile | Not specified | Optimized | Optimized | 86-92 | [3] |

| Biotin | This compound | Not specified | Crown Ether | Not specified | Not specified | Not specified | [1] |

| Benzoic Acids | Phenacyl bromide | Not specified | Sodium Carbonate | Microwave/Ultrasound | Not specified | ~90 | [4] |

Applications in Research and Development

The derivatization of carboxylic acids with this compound is a widely adopted technique in various scientific disciplines:

-

Pharmaceutical Analysis: For the quantification of acidic drugs and their metabolites in biological fluids.

-

Environmental Monitoring: To determine the levels of acidic pollutants such as perfluorinated carboxylic acids in water and soil samples.[3][5]

-

Food Science: For the analysis of fatty acids and other organic acids in food products.

-

Biomedical Research: To study the role of prostaglandins and other eicosanoids in biological systems.[6]

Conclusion

The derivatization of carboxylic acids with this compound and its analogs is a robust and sensitive method for their analysis. A thorough understanding of the underlying SN2 mechanism and the optimization of experimental parameters are critical for achieving reliable and reproducible results. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and analytical science to effectively utilize this powerful derivatization technique.

References

- 1. High-performance liquid chromatographic determination of biotin in biological materials after crown ether-catalyzed fluorescence derivatization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bcc.bas.bg [bcc.bas.bg]

- 5. Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Separation and quantification of PGE3 following derivatization with this compound by high pressure liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenacyl Bromide: A Technical Guide to its Lachrymatory Properties and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenacyl bromide (C₈H₇BrO), also known as α-bromoacetophenone, is a potent lachrymator and a versatile chemical intermediate in organic synthesis. Its powerful eye-irritating properties necessitate a thorough understanding of its hazardous characteristics and strict adherence to safety protocols in a laboratory setting. This in-depth technical guide provides a comprehensive overview of the lachrymatory properties of phenacyl bromide, its mechanism of action, and detailed safety precautions for its handling, storage, and disposal.

Lachrymatory Properties and Toxicity

Phenacyl bromide is a powerful lachrymator, causing intense tearing, pain, and irritation upon contact with the eyes.[1] It is also classified as a toxic and corrosive substance, posing significant health risks through inhalation, ingestion, and skin absorption.[1] Exposure can lead to severe irritation of the skin, eyes, and mucous membranes. Inhalation may cause corrosive injuries to the upper respiratory tract and lungs.[1]

Quantitative Toxicity Data

| Parameter | Value | Reference |

| Oral LD₅₀ (Mouse, Intraperitoneal) | 44 mg/kg | [3] |

| Vapor Pressure | 0.01 mmHg | [1] |

Mechanism of Action: The Role of TRP Channels

The lachrymatory and irritant effects of phenacyl bromide are believed to be mediated through the activation of sensory nerve endings in the cornea and other exposed tissues. The primary molecular targets are likely members of the Transient Receptor Potential (TRP) channel family, specifically the TRPA1 and TRPV1 channels.[4] These channels are expressed in nociceptive (pain-sensing) neurons and function as detectors of noxious chemical and physical stimuli.[5][6]

Proposed Signaling Pathway

As an electrophilic compound, phenacyl bromide is thought to activate TRPA1 channels through covalent modification of cysteine residues on the intracellular domains of the channel.[7][8] This modification triggers a conformational change, leading to channel opening and an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺).[4] The resulting depolarization of the sensory neuron generates an action potential that is transmitted to the central nervous system, where it is perceived as pain and irritation. The influx of calcium also initiates a local neurogenic inflammatory response, contributing to the overall irritant effect.[4]

Experimental Protocols

Synthesis of Phenacyl Bromide

A common laboratory-scale synthesis of phenacyl bromide involves the bromination of acetophenone.[9][10]

Materials:

-

Acetophenone

-

Anhydrous aluminum chloride (catalyst, for ether solvent)[9]

-

Bromine

Procedure (using ether as solvent): [9]

-

Dissolve acetophenone in anhydrous ether in a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser.

-

Cool the solution in an ice bath and add a catalytic amount of anhydrous aluminum chloride.

-

Slowly add bromine from the dropping funnel with constant stirring.

-

After the addition is complete, remove the ether and dissolved hydrogen bromide under reduced pressure.

-

The resulting crude phenacyl bromide can be purified by washing with a mixture of water and petroleum ether, followed by recrystallization from methanol.

In Vivo Ocular Irritation Assessment (Based on OECD Guideline 405)

The potential for a substance to cause eye irritation is typically assessed in vivo using the rabbit eye test, following OECD Guideline 405.[2][11]

Procedure Outline:

-

Animal Selection: Use healthy, young adult albino rabbits.

-

Initial Test: Instill 0.1 mL of the test substance into the conjunctival sac of one eye of a single animal. The other eye serves as a control.

-

Observation: Examine the eyes at 1, 24, 48, and 72 hours after instillation. Score lesions of the cornea, iris, and conjunctivae.

-

Confirmatory Test: If a corrosive or severe irritant effect is not observed in the initial test, use two additional animals.

-

Classification: The substance is classified based on the severity and reversibility of the ocular lesions.

In Vitro Assessment of TRP Channel Activation

Calcium Imaging Assay: [12][13] This assay measures the influx of calcium into cells expressing TRP channels upon exposure to a test compound.

-

Cell Culture: Culture a suitable cell line (e.g., HEK293 cells) stably or transiently expressing the human TRPA1 or TRPV1 channel.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Application: Apply a solution of phenacyl bromide to the cells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence microscope or plate reader. An increase in fluorescence indicates an influx of calcium and, therefore, channel activation.

Electrophysiology (Patch-Clamp): [1][14] This technique directly measures the ion flow through channels in the cell membrane.

-

Cell Preparation: Prepare cells expressing the target TRP channel for patch-clamp recording.

-

Recording: Form a gigaseal between a glass micropipette and the cell membrane to record whole-cell or single-channel currents.

-

Compound Perfusion: Perfuse the cell with a solution containing phenacyl bromide.

-

Data Analysis: An increase in inward current upon application of phenacyl bromide indicates channel activation.

Safety Precautions

Due to its hazardous nature, strict safety precautions must be followed when handling phenacyl bromide.[15]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[15]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[15]

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.[15]

Handling and Storage

-

Handling: Avoid all personal contact, including inhalation.[15] Avoid formation of dust and aerosols.[16]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[15] Protect from light.[17] Store away from incompatible materials such as strong oxidizing agents and bases.[15]

Spills and Decontamination

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[15] Decontaminate the area with a suitable neutralizing agent.

-

Decontamination: While specific decontamination procedures for phenacyl bromide are not detailed, a general approach for reactive chemicals involves careful neutralization.[18] For surfaces, a thorough cleaning with an appropriate solvent or a decontamination solution is recommended. The effectiveness of a decontamination procedure can be assessed by wipe sampling and analysis.[4]

Waste Disposal

-

Disposal: Dispose of phenacyl bromide waste as hazardous waste in accordance with local, state, and federal regulations.[17] Do not dispose of it down the drain.[19] It can be dissolved in a combustible solvent and incinerated in a chemical incinerator with an afterburner and scrubber.[18]

Conclusion

Phenacyl bromide is a valuable chemical reagent, but its potent lachrymatory and toxic properties demand careful and informed handling. A comprehensive understanding of its hazards, coupled with the consistent application of robust safety protocols, is essential for the protection of all laboratory personnel. Further research is warranted to quantify its lachrymatory potency and to fully elucidate the specific molecular mechanisms underlying its powerful irritant effects.

References

- 1. Activation of TRPA1 channels by fenamate nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemview.epa.gov [chemview.epa.gov]

- 3. RTECS NUMBER-TN4724080-Chemical Toxicity Database [drugfuture.com]

- 4. Transient receptor potential (TRP) channels in pulmonary chemical injuries and as countermeasure targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Functional evidence of distinct electrophile-induced activation states of the ion channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Atomistic mechanisms of human TRPA1 activation by electrophile irritants through molecular dynamics simulation and mutual information analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. daikinchemicals.com [daikinchemicals.com]

- 12. bms.kr [bms.kr]

- 13. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Activation of TRPA1 Channels by Fenamate Non-steroidal Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. ias.ac.in [ias.ac.in]

- 17. dcfinechemicals.com [dcfinechemicals.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. esd.uga.edu [esd.uga.edu]

A Technical Guide to the Reactivity of the Alpha-Bromoketone Group in Phenacyl Bromide

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical reactivity of the α-bromoketone moiety within phenacyl bromide and its derivatives. It covers the core reaction mechanisms, quantitative kinetic data, detailed experimental protocols, and applications as a biochemical tool.

Introduction: The Alpha-Bromoketone Functional Group

Phenacyl bromide (2-bromo-1-phenylethanone) and its substituted analogues are bifunctional organic compounds containing a ketone and an α-haloalkane. The juxtaposition of the carbonyl group and the bromine atom on an adjacent carbon atom confers a unique and heightened reactivity to the molecule. The carbon atom bearing the bromine (the α-carbon) is highly electrophilic due to the inductive electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This electronic feature makes phenacyl bromides potent alkylating agents, particularly susceptible to nucleophilic attack.

This reactivity profile has established phenacyl bromide as a versatile intermediate in organic synthesis for constructing complex molecules, including various heterocycles like thiazoles and imidazoles.[1][2] Furthermore, its ability to covalently modify specific amino acid residues makes it an invaluable tool in biochemistry for probing enzyme active sites and inhibiting protein function.[3][4]

Core Reactivity: The SN2 Mechanism

The primary reaction pathway for the α-bromoketone group in phenacyl bromide is the bimolecular nucleophilic substitution (SN2) reaction.[5][6][7] In this mechanism, a nucleophile directly attacks the electrophilic α-carbon, leading to the displacement of the bromide ion as the leaving group.

The reaction proceeds in a single, concerted step where the formation of the new carbon-nucleophile bond occurs simultaneously with the cleavage of the carbon-bromine bond.[8] This is distinct from a two-step SN1 mechanism, which would involve an unstable carbocation intermediate. The enhanced rate of SN2 reactions in phenacyl halides compared to simple alkyl halides is attributed to the adjacent carbonyl group, which stabilizes the transition state.[9]

Quantitative Analysis of Reactivity

The reactivity of phenacyl bromides has been extensively studied through kinetic experiments. The reaction typically follows second-order kinetics, being first-order in both the phenacyl bromide and the nucleophile.[9]

The rate of substitution is highly dependent on the nature of the attacking nucleophile. Below is a summary of second-order rate constants for the reaction of phenacyl bromide with different nucleophiles.

| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| Benzoate Ion | 90% Acetone-Water | 35 | 4.65 x 10⁻³ | [5] |

| trans-Cinnamate Ion | 90% Acetone-Water | 35 | 2.50 x 10⁻³ | [5] |

| Pyridine | Methanol | 33 | Not specified, ρ=0.257 | [5] |

| Aniline | Methanol | 40 | Not specified, ρ=0.390 | [5] |

| Sodium Phenoxide | 50% Aqueous Acetone | 30 | 1.15 x 10⁻² | [6] |

| Sodium Acetate | 50% Aqueous Acetone | 50 | 2.09 x 10⁻⁴ | [6] |

Table 1: Summary of kinetic data for the reaction of phenacyl bromide with various nucleophiles.

The electronic nature of substituents on either the phenyl ring of the phenacyl bromide or the nucleophile significantly impacts the reaction rate. This relationship can be quantified using the Hammett equation, log(k/k₀) = ρσ, where ρ (rho) is the reaction constant indicating the sensitivity of the reaction to substituent effects.

-

Substituents on Phenacyl Bromide: Electron-withdrawing groups on the phenyl ring of phenacyl bromide increase the electrophilicity of the α-carbon, thus accelerating the reaction rate. This results in a positive ρ value.[5]

-

Substituents on the Nucleophile: Electron-releasing groups on an aromatic nucleophile (like a substituted phenoxide or cinnamate) increase its nucleophilicity, leading to a faster reaction rate and a negative ρ value.[5][9]

| Reaction Series | Solvent | Temperature (°C) | Hammett ρ Value | Interpretation | Reference |

| p-Substituted Phenacyl Bromides + Benzoate Ion | 90% Acetone-Water | 35 | +1.05 | Rate enhanced by electron-withdrawing groups on substrate | [5] |

| Phenacyl Bromide + p-Substituted Cinnamate Ions | 90% Acetone-Water | 35 | -0.21 | Rate enhanced by electron-donating groups on nucleophile | [5] |

| Phenacyl Bromide + Substituted Pyridines | Methanol | 33 | +0.257 | Moderate sensitivity to substituents on substrate | [5] |

| Phenacyl Bromide + 2-(phenyl)thiazolidines | Ethanol | 43 | -1.93 | High sensitivity to substituents on nucleophile | [9] |

Table 2: Hammett reaction constants (ρ) for various reaction series involving phenacyl bromides.

Applications in Biological Systems: Enzyme Inhibition

The high reactivity of the α-bromoketone group makes p-bromophenacyl bromide (pBPB) a widely used irreversible inhibitor of various enzymes. The mechanism typically involves the alkylation of a critical amino acid residue within the enzyme's active site, most commonly a histidine or cysteine.

A prominent example is the inhibition of phospholipase A₂ (PLA₂). pBPB is known to covalently modify a specific histidine residue in the active site of PLA₂, thereby inactivating the enzyme and preventing the hydrolysis of phospholipids.[3] Similarly, it has been shown to inhibit adenylate cyclase, likely by modifying the catalytic protein or its associated G-proteins.[4]

Experimental Protocols

The following are standardized procedures for the synthesis of phenacyl bromide and for conducting a representative kinetic study.

This protocol is adapted from the reliable procedure in Organic Syntheses.[10]

Materials:

-

Acetophenone

-

Bromine

-

Anhydrous aluminum chloride (catalyst)

-

Petroleum ether and water for washing

-

Methanol for recrystallization

Procedure:

-

A solution of acetophenone (1.0 eq) in anhydrous ether is placed in a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser.

-

The solution is cooled in an ice bath, and a catalytic amount of anhydrous aluminum chloride (approx. 0.01 eq) is added.

-

Bromine (1.0 eq) is added dropwise from the funnel with constant stirring, maintaining a low temperature. The disappearance of the bromine color indicates consumption.

-

After the addition is complete, the ether and dissolved hydrogen bromide are removed under reduced pressure.

-

The resulting solid crude product is washed with a mixture of water and petroleum ether to remove impurities.

-

The white crystals are filtered, dried, and can be further purified by recrystallization from methanol.

Caution: Phenacyl bromide is a lachrymator and should be handled with care in a well-ventilated fume hood.[10]

// Nodes Start [label="Start: Acetophenone\n in Anhydrous Ether", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Cool [label="Cool to 0-5 °C\n(Ice Bath)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; AddCat [label="Add AlCl₃ Catalyst", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; AddBr2 [label="Dropwise Addition\nof Bromine (Br₂)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Stir Until Bromine\nColor Disappears", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Evap [label="Remove Solvent &\nHBr (Reduced Pressure)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash Crude Solid with\nH₂O / Petroleum Ether", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Filter [label="Filter and Dry Crystals", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Recrystal [label="Optional: Recrystallize\nfrom Methanol", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Pure Phenacyl Bromide", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Cool; Cool -> AddCat; AddCat -> AddBr2; AddBr2 -> Reaction; Reaction -> Evap; Evap -> Wash; Wash -> Filter; Filter -> Recrystal; Recrystal -> End; Filter -> End [style=dashed, label="Sufficiently Pure\nfor many uses"]; } caption="Figure 3: Experimental workflow for synthesizing phenacyl bromide."

This is a general methodology based on kinetic studies of phenacyl bromide reactions.[5]

Materials:

-

Phenacyl bromide

-

Sodium benzoate

-

Solvent: 90% acetone / 10% water (v/v)

-

Standardized acid (e.g., HCl) and base (e.g., NaOH) for titration

-

Phenolphthalein indicator

Procedure:

-

Solution Preparation: Prepare stock solutions of known concentration for phenacyl bromide and sodium benzoate in the 90% acetone-water solvent.

-

Reaction Initiation: Equilibrate both solutions to the desired temperature (e.g., 35°C) in a thermostatic bath. Mix equal volumes of the solutions in a reaction vessel to initiate the reaction. Start a timer immediately.

-

Monitoring the Reaction: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing chilled dilute nitric acid.

-

Titration: Titrate the unreacted benzoate ion in the quenched aliquot with a standardized solution of HCl using phenolphthalein as an indicator. Alternatively, the amount of bromide ion produced can be determined by potentiometric titration with silver nitrate.

-

Data Analysis: The concentration of reactants at each time point is calculated from the titration data. The second-order rate constant (k₂) is determined by plotting 1/(a-x) against time (where 'a' is the initial concentration and 'x' is the concentration of product formed), which should yield a straight line with a slope equal to k₂ for a reaction with equal initial concentrations.

Conclusion

The α-bromoketone group in phenacyl bromide is a highly reactive and synthetically useful functional group. Its chemistry is dominated by the SN2 mechanism, the rate of which is significantly influenced by the electronic properties of the substrate and the attacking nucleophile. This predictable reactivity, combined with its ability to act as a potent and specific alkylating agent, secures its role as both a fundamental building block in organic chemistry and a sophisticated chemical probe for exploring biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of neutrophil activation by p-bromophenacyl bromide and its effects on phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of adenylate cyclase by p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of the reactions of phenacyl bromide and of pare-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. cidcocollegenashik.ac.in [cidcocollegenashik.ac.in]

The Versatility of Phenacyl Bromide: A Technical Guide to Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenacyl bromide, a readily available and versatile α-haloketone, serves as a cornerstone in the synthesis of a diverse array of heterocyclic compounds. Its dual electrophilic nature, possessing both a reactive α-carbon and a carbonyl group, allows for a variety of cyclization strategies with a wide range of nucleophiles. This technical guide provides an in-depth exploration of the utility of phenacyl bromide as a precursor for the synthesis of several key heterocyclic scaffolds, including thiazoles, furans, quinoxalines, benzoxazines, benzothiazines, and imidazoles. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the practical application of these synthetic methodologies in research and drug development.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile synthetic routes to these scaffolds is a central theme in organic chemistry. Phenacyl bromide (2-bromo-1-phenylethan-1-one) has long been recognized as a valuable building block in this endeavor. The presence of two distinct electrophilic sites—the α-carbon, which is susceptible to nucleophilic substitution, and the carbonyl carbon—enables its participation in a variety of cyclocondensation reactions.[1][2] This guide will detail the synthesis of several important classes of heterocyclic compounds starting from this versatile precursor.

Synthesis of Five-Membered Heterocycles

Thiazoles via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classic and highly reliable method for the preparation of thiazole derivatives. The reaction involves the condensation of an α-haloketone, such as phenacyl bromide, with a thioamide.[3]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

A mixture of phenacyl bromide (1 mmol), thiourea (1.2 mmol), and a catalytic amount of copper silicate (10 mol%) are refluxed in ethanol (5 mL) at 78°C.[4] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered to remove the catalyst and then poured over crushed ice to precipitate the product. The solid is collected by filtration, washed with water, and dried.[4]

| Entry | Phenacyl Bromide Derivative | Product | Reaction Time (min) | Yield (%) |

| 1 | Phenacyl bromide | 2-Amino-4-phenylthiazole | 30 | 95 |

| 2 | 4'-Methylphenacyl bromide | 2-Amino-4-(p-tolyl)thiazole | 35 | 92 |

| 3 | 4'-Chlorophenacyl bromide | 2-Amino-4-(4-chlorophenyl)thiazole | 25 | 98 |

| 4 | 4'-Bromophenacyl bromide | 2-Amino-4-(4-bromophenyl)thiazole | 25 | 96 |

| 5 | 4'-Nitrophenacyl bromide | 2-Amino-4-(4-nitrophenyl)thiazole | 40 | 90 |

Table 1: Synthesis of 2-aminothiazole derivatives using various substituted phenacyl bromides and thiourea with a copper silicate catalyst in ethanol.[4]

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of phenacyl bromide, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Caption: Hantzsch Thiazole Synthesis Mechanism.

Furans via Feist-Benary Synthesis

The Feist-Benary synthesis provides a route to substituted furans through the reaction of an α-haloketone with a β-dicarbonyl compound in the presence of a base.[5][6]

Experimental Protocol: Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate

To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, a mild base like pyridine or triethylamine is added.[5] Phenacyl bromide (1.0 eq) is then added, and the mixture is heated. The reaction progress is monitored by TLC. After completion, the reaction is worked up by removing the solvent, followed by extraction and purification by column chromatography.

| Entry | β-Dicarbonyl Compound | Base | Solvent | Yield (%) |

| 1 | Ethyl acetoacetate | Pyridine | Ethanol | High |

| 2 | Acetylacetone | Triethylamine | THF | Good |

| 3 | Diethyl malonate | Sodium ethoxide | Ethanol | Moderate |

Table 2: Representative yields for the Feist-Benary furan synthesis.

Reaction Mechanism

The mechanism involves the deprotonation of the β-dicarbonyl compound to form an enolate, which then acts as a nucleophile, attacking the α-carbon of phenacyl bromide. The resulting intermediate undergoes an intramolecular aldol-type condensation followed by dehydration to yield the furan ring.[5]

Caption: Feist-Benary Furan Synthesis Mechanism.

Synthesis of Six-Membered Heterocycles

Quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocycles that can be efficiently synthesized by the condensation of an α-haloketone with an o-phenylenediamine.[7]

Experimental Protocol: Synthesis of 2-Phenylquinoxaline

To a stirred mixture of phenacyl bromide (1 mmol) and pyridine (0.1 mmol) in THF (2 mL), o-phenylenediamine (1 mmol) is added slowly at room temperature.[8] The reaction is monitored by TLC and is typically complete within 2 hours. The reaction mixture is then poured into water and extracted with ethyl acetate. The organic layer is dried and concentrated to afford the product, which can be further purified by column chromatography.[8]

| Entry | o-Phenylenediamine Derivative | Phenacyl Bromide Derivative | Reaction Time (h) | Yield (%) |

| 1 | o-Phenylenediamine | Phenacyl bromide | 2.0 | 92 |

| 2 | 4,5-Dimethyl-1,2-phenylenediamine | Phenacyl bromide | 2.5 | 90 |

| 3 | 4-Nitro-1,2-phenylenediamine | Phenacyl bromide | 3.0 | 85 |

| 4 | o-Phenylenediamine | 4'-Chlorophenacyl bromide | 2.0 | 94 |

| 5 | o-Phenylenediamine | 4'-Methoxyphenacyl bromide | 2.5 | 88 |

Table 3: Synthesis of quinoxaline derivatives from various o-phenylenediamines and phenacyl bromides.[8]

Reaction Mechanism

The synthesis of quinoxalines from phenacyl bromide and o-phenylenediamine proceeds through a sequence of nucleophilic substitution, intramolecular cyclization, and subsequent oxidation.

Caption: Quinoxaline Synthesis Mechanism.

Benzoxazines

The reaction of 2-aminophenols with α-haloketones provides a direct route to 1,4-benzoxazine derivatives.[9]

Experimental Protocol: Synthesis of 2-Phenyl-1,4-benzoxazine

A solution of 2-aminophenol (1.0 eq) and phenacyl bromide (1.1 eq) in a suitable solvent like ethanol or DMF is heated to reflux in the presence of a base such as potassium carbonate. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is isolated by filtration or extraction after removal of the solvent. Purification is typically achieved by recrystallization or column chromatography.

| Entry | 2-Aminophenol Derivative | Base | Solvent | Yield (%) |

| 1 | 2-Aminophenol | K₂CO₃ | Ethanol | Good |

| 2 | 4-Methyl-2-aminophenol | NaHCO₃ | DMF | Moderate |

| 3 | 4-Chloro-2-aminophenol | Et₃N | Acetonitrile | Good |

Table 4: Representative yields for the synthesis of 1,4-benzoxazine derivatives.

Reaction Mechanism

The formation of the benzoxazine ring involves an initial N-alkylation of the 2-aminophenol by phenacyl bromide, followed by an intramolecular nucleophilic attack of the hydroxyl group on the carbonyl carbon, and subsequent dehydration.

Caption: 1,4-Benzoxazine Synthesis Mechanism.

Benzothiazines

Analogous to benzoxazine synthesis, 1,4-benzothiazines can be prepared from 2-aminothiophenol and phenacyl bromide.[10]

Experimental Protocol: Synthesis of 2-Phenyl-1,4-benzothiazine

A solution of 2-aminothiophenol (8.7 mmol) in anhydrous diethyl ether (5 mL) is treated at room temperature with a solution of phenacyl bromide (11 mmol) in anhydrous diethyl ether (25 mL) under magnetic stirring for 2 hours.[10] The resulting yellow solid is filtered, washed with diethyl ether, and then dried under vacuum to give the pure product.[10]

| Entry | 2-Aminothiophenol Derivative | Solvent | Reaction Time (h) | Yield (%) |

| 1 | 2-Aminothiophenol | Diethyl ether | 2 | 82 |

| 2 | 4-Methyl-2-aminothiophenol | Ethanol | 3 | High |

| 3 | 5-Chloro-2-aminothiophenol | DMF | 2 | Good |

Table 5: Synthesis of 2-phenyl-1,4-benzothiazine and its derivatives.[10]

Reaction Mechanism

The reaction proceeds via an initial S-alkylation of the 2-aminothiophenol, followed by an intramolecular cyclization involving the amino group and the carbonyl carbon, and subsequent dehydration.

Caption: 1,4-Benzothiazine Synthesis Mechanism.

Multicomponent Synthesis of Imidazoles

Phenacyl bromide can also be utilized in multicomponent reactions to construct more complex heterocyclic systems, such as tetrasubstituted imidazoles, often following the principles of the Radziszewski imidazole synthesis.[11]

Experimental Protocol: Synthesis of 1,2,4,5-Tetraphenyl-1H-imidazole

A mixture of benzil (1 mmol), benzaldehyde (1 mmol), aniline (1 mmol), and ammonium acetate (1 mmol) is stirred in an oil bath at 100°C in the presence of a catalytic amount of sulfonic acid-functionalized pyridinium chloride (10 mol%).[12] After completion of the reaction, as monitored by TLC, the reaction mixture is worked up to isolate the tetrasubstituted imidazole product.

| Entry | Aldehyde | Amine | Catalyst | Yield (%) |

| 1 | Benzaldehyde | Aniline | [Pyridine-SO₃H]Cl | 95 |

| 2 | 4-Chlorobenzaldehyde | Aniline | [Pyridine-SO₃H]Cl | 92 |

| 3 | 4-Methoxybenzaldehyde | Aniline | [Pyridine-SO₃H]Cl | 93 |

| 4 | Benzaldehyde | 4-Methylaniline | [Pyridine-SO₃H]Cl | 94 |

Table 6: Synthesis of 1,2,4,5-tetrasubstituted imidazoles via a one-pot, four-component reaction.[12]

Reaction Mechanism

The Radziszewski synthesis and its variations involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. The mechanism is complex and can proceed through several pathways, but generally involves the formation of a diimine intermediate from the dicarbonyl compound and ammonia, which then condenses with the aldehyde.

Caption: Radziszewski-type Imidazole Synthesis.

Conclusion

Phenacyl bromide is an exceptionally valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds. Its ability to participate in various cyclization strategies, including named reactions like the Hantzsch and Feist-Benary syntheses, as well as multicomponent reactions, underscores its importance in synthetic organic chemistry. The methodologies outlined in this guide provide a robust toolkit for researchers and drug development professionals for the construction of diverse and medicinally relevant heterocyclic scaffolds. The detailed protocols and mechanistic insights are intended to facilitate the practical implementation of these powerful synthetic transformations.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Feist-Benary synthesis of furan [quimicaorganica.org]

- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 4. Problem: Feist–Benary Furan Reaction Mechanism Propose a mechanism for t.. [askfilo.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

- 11. mdpi.com [mdpi.com]

- 12. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

Initial Investigations into Panacyl Bromide for Protein Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial investigations and applications of Panacyl bromide and its derivatives, such as p-azidophenacyl bromide (APB), in the field of protein modification. These reagents have proven to be valuable tools for elucidating protein structure, function, and interactions. This document outlines their reactivity, presents quantitative data on their efficiency, provides detailed experimental protocols, and visualizes key experimental workflows and concepts.

Introduction to this compound and its Analogs

This compound and its photoactivatable analog, p-azidophenacyl bromide (APB), are alkylating agents commonly used for the chemical modification of proteins. These reagents primarily target nucleophilic amino acid residues, forming stable covalent bonds. The presence of a photoactivatable azide group in APB allows for a two-step cross-linking process, providing temporal and spatial control over the modification.

The primary application of these reagents lies in their ability to act as cross-linking agents to study protein-protein interactions (PPIs), map binding interfaces, and probe the structure of protein complexes.[1][2][3][4] The alkyl bromide moiety reacts with nucleophilic side chains, while the azide group, upon photoactivation, forms a highly reactive nitrene that can insert into nearby C-H or N-H bonds, thus "capturing" interacting partners.

Reactivity and Specificity

While initially thought to be specific to cysteine and lysine residues, recent studies have shown that alkyl bromide-based non-canonical amino acids (ncAAs), which are functionally similar to this compound, can react with a broader range of nucleophilic amino acids. This includes cysteine (Cys), aspartic acid (Asp), glutamic acid (Glu), histidine (His), lysine (Lys), serine (Ser), threonine (Thr), and tyrosine (Tyr).

Quantitative Data on Cross-Linking Efficiency

The efficiency and specificity of cross-linking are critical parameters in protein modification studies. The following tables summarize quantitative data comparing the performance of p-azidophenacyl bromide (APB) with a related cross-linker, p-azidoiodoacetanilide (AIA).

| Reagent | Target Protein | Cross-Linking Efficiency (%) [2] |

| p-Azidophenacyl Bromide (APB) | UmuD (with cysteine) | 39 |

| p-Azidoiodoacetanilide (AIA) | UmuD (with cysteine) | 30 |

| p-Azidophenacyl Bromide (APB) | UmuD/C24A (no cysteine) | 16 |

| p-Azidoiodoacetanilide (AIA) | UmuD/C24A (no cysteine) | 2 |

| Reagent | Target Protein | Relative Incorporation (%) [2] |

| [2-14C]APB | UmuD/C24A vs. wildtype UmuD | 43 |

| [2-14C]AIA | UmuD/C24A vs. wildtype UmuD | 13 |

Experimental Protocols

General Protocol for Protein Labeling with p-Azidophenacyl Bromide (APB)

This protocol is adapted from a method for site-specific DNA footprinting but can be generalized for protein labeling.[1]

Materials:

-

p-Azidophenacyl bromide (APB)

-

Dimethylformamide (DMF)

-

Protein of interest with a reduced cysteine residue

-

Labeling Buffer: 20 mM Tris pH 7.5, 75 mM NaCl, 10% glycerol

-

Gel filtration column or dialysis tubing

Procedure:

-

Preparation of APB Stock Solution: In a dark environment, dissolve APB in 100% DMF to a final concentration of 40 mM.

-

Dilution of APB: Dilute the 40 mM APB stock solution to 4 mM in Labeling Buffer.

-

Protein Preparation: Ensure the cysteine residues on the target protein are reduced. This can be achieved by incubation with a reducing agent like DTT or TCEP, followed by removal of the reducing agent using a gel filtration column or dialysis. The protein concentration should be approximately 10 µM.

-

Labeling Reaction: Add the diluted 4 mM APB solution to the protein sample to achieve a final APB concentration of 0.4 mM and a final DMF concentration of 1%.

-

Incubation: Incubate the reaction mixture for 2-3 hours at room temperature in the dark.

-

Removal of Excess Reagent: Remove unreacted APB by gel filtration or dialysis against the Labeling Buffer.

-

Photo-Cross-Linking (Optional): If using APB to cross-link to an interacting partner, incubate the APB-labeled protein with its partner and then expose the sample to UV light (e.g., 302 nm) for a short duration (e.g., 15 seconds) to activate the azide group.[1]

Protocol for Quantitative Cross-Linking Mass Spectrometry (QCLMS)

This protocol provides a general workflow for QCLMS to study protein conformational changes.[3][4]

Materials:

-

Protein of interest in two different conformational states (e.g., with and without a ligand)

-

Isotope-labeled cross-linker pair (e.g., BS3-d0 and BS3-d4)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

SDS-PAGE reagents

-

In-gel digestion reagents (DTT, iodoacetamide, trypsin)

-

LC-MS/MS equipment and software

Procedure:

-

Cross-Linking Reactions:

-

React the protein in its first conformational state with the "light" cross-linker (e.g., BS3-d0).

-

React the protein in its second conformational state with the "heavy" cross-linker (e.g., BS3-d4).

-

Perform a label-swap replicate: react the first state with the heavy cross-linker and the second state with the light cross-linker.

-

-

Quenching: Stop the cross-linking reactions by adding a quenching buffer.

-

Sample Pooling: Mix the "light" and "heavy" cross-linked samples in a 1:1 ratio.

-

SDS-PAGE Separation: Separate the cross-linked protein products by SDS-PAGE.

-

In-Gel Digestion: Excise the protein bands of interest, reduce the disulfide bonds with DTT, alkylate the cysteines with iodoacetamide, and digest the protein with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS.

-

Data Analysis: Use specialized software to identify the cross-linked peptides and quantify the relative abundance of the "light" and "heavy" forms. The ratios of the peak intensities will indicate changes in the proximity of the cross-linked residues between the two conformational states.

Visualizations

Signaling Pathway Investigation using Chemical Cross-Linking

Caption: Investigating GPCR signaling using this compound to capture protein interactions.

Experimental Workflow for Protein Modification with this compound

Caption: General workflow for protein labeling and cross-linking with this compound.

Logical Relationship in Quantitative Cross-Linking Mass Spectrometry (QCLMS)

Caption: Logical workflow for QCLMS to analyze protein conformational changes.

References

- 1. Site-specific DNA Mapping of Protein Binding Orientation Using Azidophenacyl Bromide (APB) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P-azidoiodoacetanilide, a new short photocrosslinker that has greater cysteine specificity than p-azidophenacyl bromide and p-azidobromoacetanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.ed.ac.uk [pure.ed.ac.uk]

- 4. researchgate.net [researchgate.net]

Spectral characterization of Panacyl bromide (NMR, IR, Mass Spec).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characterization of Phenacyl bromide (C₈H₇BrO), a versatile reagent in organic synthesis and drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction

Phenacyl bromide, also known as 2-bromo-1-phenylethanone, is a key building block in the synthesis of various pharmaceuticals and heterocyclic compounds. Its reactivity is centered around the α-bromoketone functional group. A thorough understanding of its spectral properties is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide presents a comprehensive summary of its ¹H NMR, ¹³C NMR, IR, and MS spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For Phenacyl bromide, both ¹H and ¹³C NMR provide distinct signals that correspond to the different chemical environments of the nuclei.

¹H NMR Spectral Data

The ¹H NMR spectrum of Phenacyl bromide is characterized by signals in both the aromatic and aliphatic regions. The methylene protons adjacent to the bromine and carbonyl groups are significantly deshielded, appearing as a singlet, while the aromatic protons exhibit a complex multiplet pattern.

Table 1: ¹H NMR Chemical Shift Data for Phenacyl Bromide

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂Br | 4.47 | Singlet |

| Aromatic H | 7.50 | Triplet |

| Aromatic H | 7.59-7.66 | Multiplet |

| Aromatic H | 7.28-7.46 | Multiplet |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Spectral Data

The ¹³C NMR spectrum of Phenacyl bromide shows distinct resonances for the carbonyl carbon, the methylene carbon, and the aromatic carbons.

Table 2: ¹³C NMR Chemical Shift Data for Phenacyl Bromide

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 191.0 |

| C (ipso) | 134.1 |

| C (para) | 133.8 |

| C (ortho) | 128.9 |

| C (meta) | 128.8 |

| -CH₂Br | 31.1 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Phenacyl bromide is dominated by a strong absorption band corresponding to the carbonyl group.

Table 3: Key IR Absorption Bands for Phenacyl Bromide

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (carbonyl) stretch | ~1690 | Strong |

| C-H (aromatic) stretch | ~3060 | Medium |

| C-C (aromatic) stretch | ~1595, 1450 | Medium-Strong |

| C-Br stretch | 690-515 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common technique used for the analysis of small organic molecules like Phenacyl bromide.

Table 4: Major Fragments in the Mass Spectrum of Phenacyl Bromide

| m/z | Fragment Ion |

| 198/200 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).[1] The base peak is typically the benzoyl cation at m/z 105.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for Phenacyl bromide.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of Phenacyl bromide in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition: [2]

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field instrument.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

FT-IR Spectroscopy

Sample Preparation (Thin Film Method): [3]

-

Dissolve a small amount of Phenacyl bromide in a volatile solvent like dichloromethane.

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Acquisition:

-

Obtain a background spectrum of the clean salt plate.

-

Place the sample-coated salt plate in the spectrometer and acquire the sample spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry

Sample Introduction:

-

The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).[4]

Electron Ionization (EI) Conditions: [5][6]

-

Source Temperature: 200-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectral characterization of an organic compound like Phenacyl bromide.

Caption: Workflow for the spectral characterization of Phenacyl bromide.

References

- 1. Phenacyl Bromide(2142-69-0) MS [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 5. bitesizebio.com [bitesizebio.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

In-Depth Technical Guide on the Solubility of Phenacyl Bromide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phenacyl Bromide

Phenacyl bromide, also known as 2-bromoacetophenone, is a versatile organic compound with the chemical formula C₈H₇BrO. It presents as a white to off-white crystalline solid and is a key reagent in various organic syntheses.[1] Notably, it serves as a derivatizing agent for carboxylic acids, facilitating their analysis and purification. Given its broad utility in synthetic chemistry, a thorough understanding of its solubility in common organic solvents is crucial for reaction design, purification, and formulation development. This guide provides a comprehensive overview of the solubility of phenacyl bromide, a detailed experimental protocol for solubility determination, and visual aids to elucidate key processes.

Solubility Profile of Phenacyl Bromide

Phenacyl bromide exhibits a range of solubilities in common organic solvents, governed by the principle of "like dissolves like." Its aromatic ring and bromomethyl ketone structure contribute to its moderate polarity, influencing its interaction with various solvent types.

Qualitative and Quantitative Solubility Data

While precise quantitative solubility data for phenacyl bromide is not extensively available in the public domain, a qualitative understanding can be drawn from various sources. The following table summarizes the known solubility characteristics in a selection of common laboratory solvents. Where available, qualitative descriptors from the literature are provided.

| Solvent | Chemical Formula | Polarity Index | Qualitative Solubility |

| Water | H₂O | 10.2 | Practically Insoluble |

| Methanol | CH₃OH | 5.1 | Freely Soluble |

| Ethanol | C₂H₅OH | 4.3 | Freely Soluble |

| Acetone | C₃H₆O | 5.1 | Freely Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Soluble |

| Chloroform | CHCl₃ | 4.1 | Freely Soluble |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Freely Soluble |

| Petroleum Ether | Mixture | ~0.1 | Slightly Soluble (cold) |

Note: "Freely Soluble" generally implies a solubility of 100 mg/mL or greater. "Soluble" indicates a solubility in the range of 10-100 mg/mL. "Slightly Soluble" suggests a solubility of 1-10 mg/mL. "Practically Insoluble" indicates a solubility of less than 1 mg/mL. These are estimations and empirical determination is recommended for precise applications.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound such as phenacyl bromide in a given organic solvent.

Materials and Equipment

-

Phenacyl bromide (or other solid organic compound)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or heating block

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Standard laboratory glassware

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of phenacyl bromide into a series of vials.

-

To each vial, add a known volume of the respective organic solvent.

-

Cap the vials tightly and place them in a thermostatically controlled environment (e.g., a water bath set to a specific temperature, such as 25 °C).

-

Stir the mixtures vigorously for a predetermined equilibration period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining suspended particles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

-

-

Instrumental Analysis (e.g., HPLC or UV-Vis):

-

Prepare a series of standard solutions of phenacyl bromide of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration of the standard solutions.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent.

-

Analyze the diluted sample using the same instrumental method as the standards.

-

Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

-

Data Calculation

Solubility can be expressed in various units, such as g/100 mL or mg/mL.

-

From Gravimetric Analysis: Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of solvent in mL)

-

From Instrumental Analysis: Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) x (Dilution factor)

Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Principle of "Like Dissolves Like"

Caption: A diagram representing the fundamental principle of solubility based on polarity.

References

An In-depth Technical Guide to Phenacyl Bromide: Discovery and Synthesis

This technical guide provides a comprehensive overview of the discovery and first reported synthesis of Phenacyl bromide, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

Phenacyl bromide, also known as α-bromoacetophenone, is an organobromine compound with the chemical formula C₈H₇BrO. It presents as a crystalline solid and is a powerful lachrymator, making it a hazardous substance that requires careful handling.[1][2] Despite its toxicity, Phenacyl bromide serves as a crucial precursor for the synthesis of various organic compounds and has been utilized for the identification of organic acids through their conversion to crystalline phenacyl esters.[1] It has also found application as a protein modification agent, specifically for the selective modification of cysteine residues in enzymes for biochemical studies.[1]

First Reported Synthesis

While a singular "discovery" event in the traditional sense is not applicable to a synthetic compound like Phenacyl bromide, its preparation has been documented through various methods. The most common and historically significant method is the bromination of acetophenone.[3] This reaction has been explored using different solvents, including carbon disulfide, acetic acid, and ether, with the quantitative aspects of the bromination in various solvents being investigated by Kröhnke.[3] The use of ether as a solvent is a notable method, based on its application in the bromination of desoxybenzoin.[3]

Experimental Protocols for Synthesis

Several synthetic methodologies for Phenacyl bromide have been reported. Below are detailed protocols for some of the key methods.

3.1. Bromination of Acetophenone in Ether

This procedure is a well-established method for the preparation of Phenacyl bromide.[3]

Reagents and Equipment:

-

Acetophenone (50 g, 0.42 mole)

-

Pure anhydrous ether (50 cc)

-

Anhydrous aluminum chloride (0.5 g)

-

Bromine (67 g, 21.5 cc, 0.42 mole)

-

Three-necked flask

-

Separatory funnel

-

Mechanical stirrer

-

Reflux condenser

-

Ice bath

Procedure:

-

A solution of acetophenone in anhydrous ether is placed in a dry three-necked flask equipped with a separatory funnel, mechanical stirrer, and reflux condenser.[3]

-

The solution is cooled in an ice bath, and anhydrous aluminum chloride is introduced.[3]

-

Bromine is added gradually from the separatory funnel with stirring at a rate of about 1 cc per minute.[3]

-

After the addition of bromine is complete, the ether and dissolved hydrogen bromide are removed immediately under reduced pressure with a slight current of air.[3]

-